molecular formula C13H22N2O6 B2507589 tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate CAS No. 1803607-90-0

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate

Cat. No.: B2507589
CAS No.: 1803607-90-0
M. Wt: 302.327
InChI Key: CTCNNIULUJYERS-UHFFFAOYSA-N
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Description

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate is a chemical compound with the molecular formula C11H20N2O2.C2H2O4. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions of “tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate” could involve its use as a bioisostere in drug development. For example, 3-azabicyclo[3.1.1]heptanes have been used as a replacement for the pyridine fragment in the antihistamine drug Rupatidine, leading to improved physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is often maintained at room temperature or slightly elevated .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives or other substituted products .

Mechanism of Action

The mechanism of action of tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate is unique due to its specific bicyclic structure and the presence of the oxalate group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCNNIULUJYERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-90-0
Record name tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate oxalate
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